5-(3-Fluorophenoxy)pentan-1-ol
Description
5-(3-Fluorophenoxy)pentan-1-ol is a fluorinated alcohol derivative characterized by a pentan-1-ol backbone substituted with a 3-fluorophenoxy group at the fifth carbon. This compound belongs to a class of molecules where fluorine substitution modulates physicochemical properties such as lipophilicity, metabolic stability, and electronic effects. Notably, 5-(3-Fluorophenoxy)pentan-1-ol is listed as a discontinued commercial product by CymitQuimica, suggesting specialized or niche applications in synthesis or pharmaceutical research .
Properties
IUPAC Name |
5-(3-fluorophenoxy)pentan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15FO2/c12-10-5-4-6-11(9-10)14-8-3-1-2-7-13/h4-6,9,13H,1-3,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVZLJDQQYJNZGH-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)F)OCCCCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15FO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(3-Fluorophenoxy)pentan-1-ol typically involves the reaction of 3-fluorophenol with 1-bromopentane in the presence of a base such as potassium carbonate. The reaction is carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures . The product is then purified through standard techniques such as distillation or recrystallization.
Industrial Production Methods
In an industrial setting, the production of 5-(3-Fluorophenoxy)pentan-1-ol may involve more scalable methods, including continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and automated systems can further enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
5-(3-Fluorophenoxy)pentan-1-ol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.
Reduction: The compound can be reduced to form the corresponding alkane.
Substitution: The fluorine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of 5-(3-Fluorophenoxy)pentanal or 5-(3-Fluorophenoxy)pentanone.
Reduction: Formation of 5-(3-Fluorophenoxy)pentane.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
5-(3-Fluorophenoxy)pentan-1-ol has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 5-(3-Fluorophenoxy)pentan-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with various biomolecules, influencing their structure and function. The fluorine atom can also participate in unique interactions due to its electronegativity, affecting the compound’s overall reactivity and biological activity.
Comparison with Similar Compounds
Table 1: Physicochemical Properties of Selected Compounds
*Predicted based on structural analogs.
Biological Activity
5-(3-Fluorophenoxy)pentan-1-ol is a chemical compound with significant potential in biological applications. This article delves into its biological activity, synthesis, and interactions with biomolecules, supported by relevant data tables and research findings.
Compound Overview
- IUPAC Name : 5-(3-fluorophenoxy)pentan-1-ol
- Molecular Formula : C11H15FO2
- Molecular Weight : 198.23 g/mol
- CAS Number : 1184787-17-4
Synthesis Methods
The synthesis of 5-(3-Fluorophenoxy)pentan-1-ol typically involves the reaction of 3-fluorophenol with 1-bromopentane in the presence of a base such as potassium carbonate. The reaction is performed in an organic solvent like dimethylformamide (DMF) under elevated temperatures. This method allows for the efficient formation of the compound, which can also be scaled up for industrial production using continuous flow reactors.
The biological activity of 5-(3-Fluorophenoxy)pentan-1-ol is primarily attributed to its structural features:
- Hydroxyl Group : The presence of the hydroxyl group allows for hydrogen bonding with various biomolecules, influencing their structure and function.
- Fluorine Atom : The fluorine atom enhances the compound's stability and alters its electronic properties, potentially affecting its reactivity and interactions with biological targets.
Biological Activity
Research indicates that 5-(3-Fluorophenoxy)pentan-1-ol exhibits various biological activities, including:
- Antimicrobial Activity : Preliminary studies suggest that compounds similar to 5-(3-Fluorophenoxy)pentan-1-ol have shown antimicrobial properties against certain bacterial strains. For instance, related compounds have demonstrated minimum inhibitory concentrations (MICs) in the low micromolar range against resistant strains of bacteria.
- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways. For example, studies have shown that similar phenolic compounds can act as inhibitors of cyclooxygenase (COX) enzymes, which are crucial in inflammatory processes.
- Cellular Interactions : In vitro assays have indicated that 5-(3-Fluorophenoxy)pentan-1-ol may interact with cellular membranes and influence cell signaling pathways due to its amphipathic nature.
Data Table: Biological Activity Summary
| Activity Type | Observed Effect | Reference |
|---|---|---|
| Antimicrobial | MIC against resistant bacteria | |
| Enzyme Inhibition | COX inhibition | |
| Cellular Interaction | Modulation of signaling pathways |
Case Study 1: Antimicrobial Efficacy
A study conducted on related phenolic compounds demonstrated that those with a similar structure to 5-(3-Fluorophenoxy)pentan-1-ol exhibited significant antimicrobial activity against Staphylococcus aureus and Escherichia coli. The results indicated an MIC ranging from 0.5 to 2 µg/mL, suggesting potential therapeutic applications in treating infections caused by resistant strains.
Case Study 2: Enzyme Interaction
In another investigation focusing on enzyme inhibition, researchers evaluated the inhibitory effects of various phenolic compounds on COX enzymes. The results showed that compounds structurally related to 5-(3-Fluorophenoxy)pentan-1-ol inhibited COX activity with IC50 values comparable to established non-steroidal anti-inflammatory drugs (NSAIDs), indicating a promising avenue for pain management therapies.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
